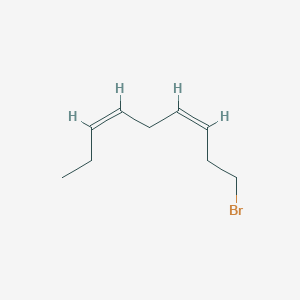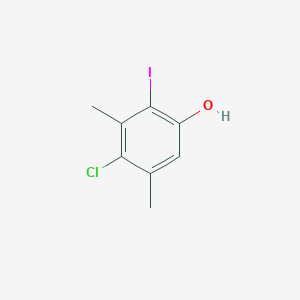
4-Chloro-2-iodo-3,5-dimethylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-iodo-3,5-dimethylphenol: is an organic compound with the molecular formula C8H8ClIO It is a halogenated phenol derivative, characterized by the presence of chlorine and iodine atoms attached to a dimethylphenol core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-iodo-3,5-dimethylphenol typically involves the halogenation of 3,5-dimethylphenol. The process can be carried out in multiple steps:
Chlorination: 3,5-dimethylphenol is first chlorinated using a chlorinating agent such as chlorine gas or sulfuryl chloride in the presence of a catalyst like iron(III) chloride.
Iodination: The chlorinated product is then subjected to iodination using iodine and an oxidizing agent like potassium iodate or sodium iodide in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar halogenation steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization or chromatography may be employed.
化学反応の分析
Types of Reactions:
Substitution Reactions: 4-Chloro-2-iodo-3,5-dimethylphenol can undergo nucleophilic substitution reactions where the halogen atoms (chlorine and iodine) are replaced by other nucleophiles.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the halogen atoms or to modify the phenolic group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium cyanide, or amines can be used under basic or neutral conditions.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Major Products:
Substitution Products: Depending on the nucleophile, products like 4-amino-2-iodo-3,5-dimethylphenol or 4-cyano-2-iodo-3,5-dimethylphenol.
Oxidation Products: Quinones or other oxidized phenolic derivatives.
Reduction Products: Dehalogenated phenols or modified phenolic compounds.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: Employed in catalytic reactions due to its halogenated structure, which can influence reactivity and selectivity.
Biology and Medicine:
Antimicrobial Agents: Potential use as an antimicrobial agent due to its phenolic structure, which can disrupt microbial cell membranes.
Drug Development: Investigated for its potential in drug development, particularly in designing molecules with specific biological activities.
Industry:
Disinfectants and Preservatives: Utilized in formulations for disinfectants and preservatives due to its antimicrobial properties.
Material Science: Used in the development of materials with specific chemical resistance or reactivity.
作用機序
The mechanism of action of 4-Chloro-2-iodo-3,5-dimethylphenol is primarily based on its ability to interact with biological membranes and proteins. The phenolic group can disrupt cell membranes, leading to cell lysis and death. The halogen atoms can further enhance its reactivity and binding affinity to molecular targets, making it effective against a broad spectrum of microorganisms.
類似化合物との比較
4-Chloro-3,5-dimethylphenol (Chloroxylenol): A widely used antimicrobial agent with similar structure but lacking the iodine atom.
2,4-Dichloro-3,5-dimethylphenol: Another halogenated phenol with two chlorine atoms, used in similar applications.
Uniqueness:
- The presence of both chlorine and iodine atoms in 4-Chloro-2-iodo-3,5-dimethylphenol provides unique reactivity and potential for diverse applications.
- The iodine atom can enhance the compound’s ability to participate in specific chemical reactions and biological interactions, making it distinct from other halogenated phenols.
特性
分子式 |
C8H8ClIO |
|---|---|
分子量 |
282.50 g/mol |
IUPAC名 |
4-chloro-2-iodo-3,5-dimethylphenol |
InChI |
InChI=1S/C8H8ClIO/c1-4-3-6(11)8(10)5(2)7(4)9/h3,11H,1-2H3 |
InChIキー |
WAOVUPADECYCGT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1Cl)C)I)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


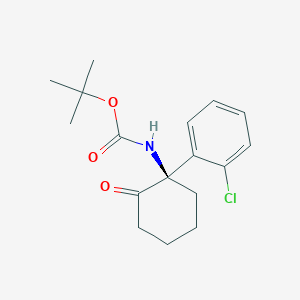
![6-(2-Benzyloxyethyl)-5,6-dihydro-1H-pyrrolo[3,4-B]pyrrol-4-one](/img/structure/B13893394.png)
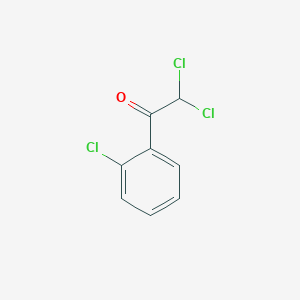

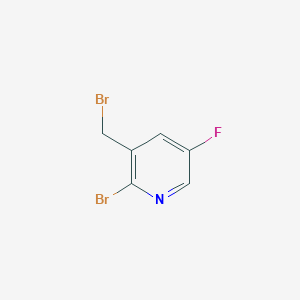

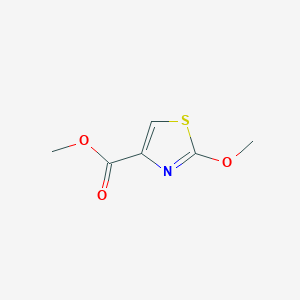
![Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate;hydrochloride](/img/structure/B13893430.png)
![(6-{2-[3-(2-Benzyloxyphenylcarbamoyl)-5-(4-fluorophenyl)-2-isopropyl-4-phenylpyrrol-1-yl]ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)acetic Acid tert-Butyl Ester](/img/structure/B13893431.png)
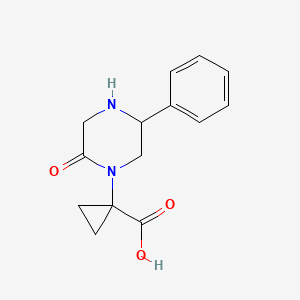
![2-[2-(5-Chloro-4-methyl-2-nitrophenoxy)ethyl]isoindole-1,3-dione](/img/structure/B13893438.png)
![tert-butyl 3-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]propanoate](/img/structure/B13893440.png)
